2-(2-methoxyphenoxy)-N-methylpropanamide is a chemical compound with the molecular formula and a molecular weight of 209.24 g/mol. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and as a scaffold for drug development. Its structure includes a methoxyphenyl group, which may contribute to its biological activity.
The compound is classified as an amide due to the presence of the amide functional group (-C(=O)N-). It can be sourced from various chemical suppliers and is often utilized in pharmaceutical research contexts. The compound's purity typically reaches around 95%, making it suitable for experimental applications.
The synthesis of 2-(2-methoxyphenoxy)-N-methylpropanamide can involve several approaches, often utilizing palladium-catalyzed coupling reactions. One common method includes the reaction of 2-methoxyphenol with N-methylpropanamide derivatives under controlled conditions to ensure high yields and purity.
Key Steps in Synthesis:
The molecular structure of 2-(2-methoxyphenoxy)-N-methylpropanamide can be represented by its canonical SMILES notation: CC(C(=O)NC)OC1=CC=CC=C1OC
. The InChI representation is InChI=1S/C11H15NO3/c1-8(11(13)12-2)15-10-7-5-4-6-9(10)14-3/h4-8H,1-3H3,(H,12,13)
.
Structural Features:
The chemical reactivity of 2-(2-methoxyphenoxy)-N-methylpropanamide is influenced by its functional groups. It can participate in various reactions typical of amides, including hydrolysis, acylation, and coupling reactions.
Common Reactions:
The physical properties of 2-(2-methoxyphenoxy)-N-methylpropanamide include:
Chemical Properties:
2-(2-methoxyphenoxy)-N-methylpropanamide has potential applications in various fields:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0